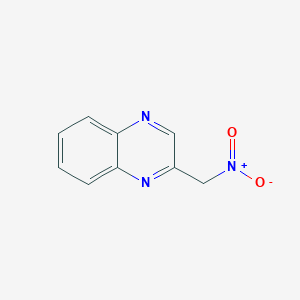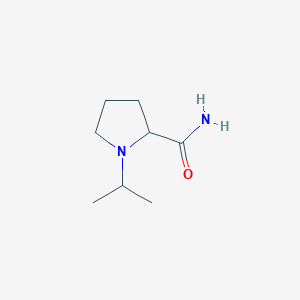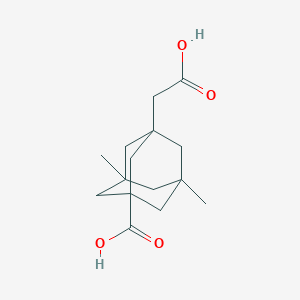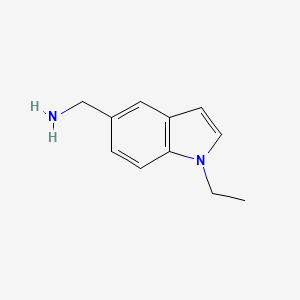
Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C10H9ClO3 . It has a molecular weight of 212.632 . This compound belongs to the category of esters .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Hypoglycemic Activity : Eistetter and Wolf (1982) discovered that derivatives of 2-(phenylalkyl)oxirane-2-carboxylic acids, which include compounds similar to Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate, show significant blood glucose lowering activities in rats. Particularly, compounds with chloro or trifluoromethyl substituents on the phenyl ring demonstrated high effectiveness (Eistetter & Wolf, 1982).
Monoamine Transporter Binding Properties : Carroll et al. (2005) synthesized various methyl esters of 3-(3',4'-disubstituted phenyl)tropane-2-carboxylic acid, including compounds analogous to this compound. These compounds were studied for their affinity towards dopamine and serotonin transporters, showing promising results in reducing cocaine self-administration in animal models (Carroll et al., 2005).
Organic Chemistry and Material Science
Synthesis of Oxirane Derivatives : Matthews et al. (1997) described the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane, which is a compound structurally related to this compound. This research provides insights into the methodology for synthesizing specific oxirane derivatives (Matthews et al., 1997).
Stability in Aqueous Systems : Eick et al. (2006) investigated the stability of siloranes, which are silicon-based monomers with oxirane functionality, in aqueous environments. This research is relevant for understanding the stability of oxirane compounds like this compound in biological and aqueous systems (Eick et al., 2006).
Eigenschaften
IUPAC Name |
methyl 3-(3-chlorophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQYSXSPQRVQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3098603.png)


![3-[(4-Fluorophenyl)thio]propan-1-ol](/img/structure/B3098616.png)



